molecular formula C10H6ClN3 B2866617 2-Chloro-4-(imidazol-1-yl)benzonitrile CAS No. 1007318-66-2

2-Chloro-4-(imidazol-1-yl)benzonitrile

Cat. No. B2866617
CAS RN: 1007318-66-2
M. Wt: 203.63
InChI Key: RXCPWFQEGHGXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(imidazol-1-yl)benzonitrile is a chemical compound with the molecular formula C10H6ClN3 . It has a molecular weight of 203.63 and is used for research purposes .


Synthesis Analysis

The synthesis of imidazole compounds, such as 2-Chloro-4-(imidazol-1-yl)benzonitrile, can be achieved through various methods. One common method involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another approach involves a ZnCl2-catalyzed [3 + 2] cycloaddition reaction of benzimidates and 2H-azirines .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-(imidazol-1-yl)benzonitrile consists of a benzene ring linked to an imidazole ring through a carbon-nitrogen bond . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Imidazole compounds, such as 2-Chloro-4-(imidazol-1-yl)benzonitrile, are known for their broad range of chemical and biological properties . They can undergo various chemical reactions, including oxidation, condensation with aldehydes, and cycloaddition reactions .


Physical And Chemical Properties Analysis

2-Chloro-4-(imidazol-1-yl)benzonitrile is a solid compound . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Pharmaceutical Drug Synthesis

Imidazole derivatives, like 2-Chloro-4-(imidazol-1-yl)benzonitrile , are pivotal in the synthesis of pharmaceutical drugs due to their broad range of biological activities. They serve as key intermediates in the production of compounds with antibacterial, antifungal, and antiviral properties . This compound can be utilized in the development of new therapeutic agents targeting resistant strains of bacteria or viruses.

Antitumor Agents

The imidazole ring is a common feature in many antitumor drugs2-Chloro-4-(imidazol-1-yl)benzonitrile could be investigated for its potential efficacy in cancer treatment, either as a standalone agent or as a part of combination therapies to enhance the effectiveness of existing cancer treatments .

Agricultural Chemicals

In agriculture, imidazole derivatives are used to create fungicides and pesticides. The specific structure of 2-Chloro-4-(imidazol-1-yl)benzonitrile may offer new pathways for controlling crop diseases and pests, contributing to increased agricultural productivity .

Material Science

The chemical properties of imidazole derivatives make them suitable for applications in material science, such as in the synthesis of polymers and coatings that require specific resistance to chemicals or temperature . 2-Chloro-4-(imidazol-1-yl)benzonitrile could be a precursor for materials with enhanced durability.

Biochemical Research

As a biochemical tool, 2-Chloro-4-(imidazol-1-yl)benzonitrile can be used to study enzyme mechanisms, particularly those involving nitrogen metabolism. Its ability to bind selectively to certain enzymes can help in understanding the biochemical pathways and designing inhibitors .

Analytical Chemistry

In analytical chemistry, 2-Chloro-4-(imidazol-1-yl)benzonitrile can be used as a reagent or a standard in chromatography and spectrometry for the detection and quantification of various substances, especially in complex biological samples .

Chemical Research

This compound can be used in chemical research to synthesize novel imidazole-based compounds. It can act as a building block for the creation of a diverse array of heterocyclic compounds with potential applications in various fields .

Environmental Science

Imidazole derivatives can play a role in environmental science by acting as sensors or indicators for pollutants. The reactivity of 2-Chloro-4-(imidazol-1-yl)benzonitrile with certain contaminants could lead to the development of sensitive detection methods for environmental monitoring .

Mechanism of Action

While the specific mechanism of action for 2-Chloro-4-(imidazol-1-yl)benzonitrile is not mentioned in the search results, imidazole compounds are known to exhibit a wide range of biological activities . They are used in the development of new drugs and have shown antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name

2-chloro-4-imidazol-1-ylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN3/c11-10-5-9(2-1-8(10)6-12)14-4-3-13-7-14/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCPWFQEGHGXEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=CN=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(imidazol-1-yl)benzonitrile

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